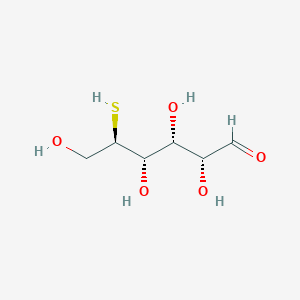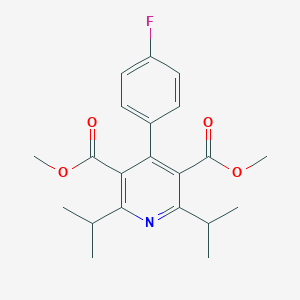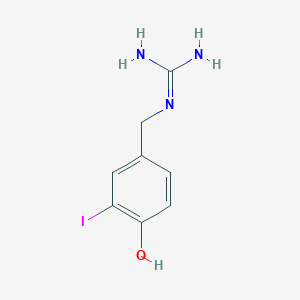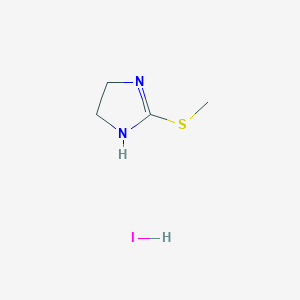
5-硫代-D-葡萄糖
描述
5-Thio-D-Glucose is a sulfur-containing analog of D-glucose, where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields.
科学研究应用
5-Thio-D-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sulfur substitution in carbohydrates.
Biology: The compound is used to investigate glucose metabolism and transport in cells.
作用机制
Target of Action
5-Thio-D-Glucose (5-TG) is a thiosugar hexokinase inhibitor . Hexokinase is an enzyme that plays a crucial role in the glycolysis pathway, catalyzing the first step in glucose metabolism - the conversion of glucose to glucose-6-phosphate .
Mode of Action
5-TG mimics the structure of glucose and competitively inhibits hexokinase . It also inhibits the cellular transport of D-glucose and D-glucose mediated insulin release . This means that 5-TG competes with glucose for the same binding site on hexokinase and the glucose transporters, thereby reducing the rate of glucose metabolism and insulin release .
Biochemical Pathways
The primary biochemical pathway affected by 5-TG is glycolysis, the process by which glucose is broken down to produce energy . By inhibiting hexokinase, 5-TG reduces the rate of glycolysis . Additionally, it has been reported that 5-TG inhibits the hexosemonophosphate shunt (HMS), a pathway that generates NADPH and pentoses .
Pharmacokinetics
It has been reported that 5-tg exhibits time- and dose-dependent inhibition of 14co2 production from d-glucose . This suggests that the bioavailability and metabolic rate of 5-TG may depend on the dosage and duration of exposure.
Result of Action
The inhibition of glucose metabolism and insulin release by 5-TG can lead to increased blood glucose levels . Additionally, 5-TG has been found to inhibit spermatogenesis , possibly due to its effects on glucose transport and metabolism in the testes .
生化分析
Biochemical Properties
5-Thio-D-Glucose is a thiosugar hexokinase inhibitor . It is used to control or reduce the rate of glycolysis in vivo . It has been reported to inhibit o-diphenoloxidase from animal as well as plant sources .
Cellular Effects
5-Thio-D-Glucose has been shown to significantly elevate blood glucose levels in mice when administered at doses of 25, 50, and 100 mg/kg . This elevation of blood glucose was due to the rapid glycogenolysis of the liver . It also inhibits D-glucose utilization in the mouse small intestine, which may contribute to the diabetogenic effect observed in vivo .
Molecular Mechanism
The molecular mechanism of 5-Thio-D-Glucose involves its role as a potent, competitive inhibitor of the cellular transport of D-glucose and of D-glucose mediated insulin release . It also inhibits o-diphenoloxidase, suggesting an alternative mechanism of action .
Temporal Effects in Laboratory Settings
In vitro studies have shown a time- and dose-dependent inhibition of 14CO2 production from D- [1-14C] or D- [6-14C]glucose by 5-Thio-D-Glucose . In vivo biodistribution studies revealed a moderate uptake with a peak at 4 hours for 1-Thio-β-D-glucose and 5-Thio-D-Glucose .
Dosage Effects in Animal Models
In animal models, blood glucose levels were significantly elevated by 5-Thio-D-Glucose administration at doses of 25, 50, and 100 mg/kg . Plasma D-glucose levels were measured 2 hours after treatment and were increased 100% at the low dose or 360% at the high dose, relative to controls .
Metabolic Pathways
5-Thio-D-Glucose is involved in the hexosemonophosphate shunt (HMS) and aerobic glycolysis . It is a thiosugar hexokinase inhibitor, used to control or reduce the rate of glycolysis in vivo .
Transport and Distribution
5-Thio-D-Glucose is transported into cells via facilitated diffusion . It has been shown to accumulate in the cell membranes .
Subcellular Localization
The subcellular localization of 5-Thio-D-Glucose is primarily at the cell membrane, as it has been shown to accumulate in the cell membranes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-Glucose typically involves the substitution of the oxygen atom in D-glucose with a sulfur atom. One common method includes the use of thiol reagents to achieve this substitution. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective introduction of the sulfur atom .
Industrial Production Methods: Industrial production of 5-Thio-D-Glucose is less common due to the complexity of the synthesis process. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities for research purposes. The industrial methods often involve optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: 5-Thio-D-Glucose undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products: The major products of these reactions include sulfoxides, sulfones, and various substituted derivatives of 5-Thio-D-Glucose .
相似化合物的比较
1-Thio-D-Glucose: Another sulfur-containing glucose analog with similar inhibitory effects on hexokinase.
2-Deoxy-D-Glucose: A glucose analog that inhibits glycolysis by interfering with glucose metabolism.
5-Thio-D-Mannose: A sulfur analog of D-mannose with distinct biochemical properties.
Uniqueness: 5-Thio-D-Glucose is unique due to its specific substitution at the fifth carbon position, which imparts distinct biochemical properties compared to other thio-sugars. Its ability to inhibit both hexokinase and glucose transport makes it particularly valuable in metabolic research .
属性
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJLRUSZMLMXCN-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031304 | |
| Record name | 5-Thio-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 5-Thio-D-glucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11288 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20408-97-3 | |
| Record name | Thioglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20408-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thio-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thio-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-thio-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-THIO-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PRV1384UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Thio-D-Glucose interact with cells?
A1: 5TG enters cells primarily through glucose transporters, mimicking D-glucose. [] It exhibits competitive inhibition with D-glucose for transport across cell membranes. [, ]
Q2: What are the downstream effects of 5-Thio-D-Glucose within cells?
A2: Once inside the cell, 5TG disrupts glucose metabolism in several ways:
- Inhibition of Glycolysis: 5TG can be phosphorylated to 5-thio-D-glucose-6-phosphate, which inhibits phosphoglucomutase, a key enzyme in the glycolytic pathway. []
- Disruption of Energy Metabolism: By inhibiting glycolysis, 5TG can deplete ATP levels, particularly in cells reliant on glycolysis for energy production, such as hypoxic cells. []
Q3: Does 5-Thio-D-Glucose affect all cell types equally?
A3: No, 5TG demonstrates selective toxicity towards hypoxic cells, which rely heavily on anaerobic glycolysis for energy. [, , , , ] It exhibits minimal toxicity to aerobic cells. [, , ]
Q4: How does 5-Thio-D-Glucose impact spermatogenesis?
A4: 5TG administration leads to germinal cell degeneration and inhibits spermatogenesis in mice and rats. [, , , ] It primarily affects early spermatids and later spermatocytes while leaving spermatogonia and Sertoli cells relatively unaffected. []
Q5: What is the molecular formula and weight of 5-Thio-D-Glucose?
A5: The molecular formula is C6H12O5S, and its molecular weight is 212.24 g/mol.
Q6: Is there information available on the material compatibility and stability of 5-Thio-D-Glucose under various conditions?
A6: The provided research papers primarily focus on the biological effects of 5TG. Further research is required to fully understand its material compatibility and stability under diverse conditions.
Q7: Does 5-Thio-D-Glucose possess any catalytic properties?
A7: The research primarily focuses on 5TG as an antimetabolite, and there is no indication of inherent catalytic properties in the provided papers.
Q8: Have computational methods been employed to study 5-Thio-D-Glucose?
A8: While the provided research papers primarily utilize in vitro and in vivo experimental approaches, further studies incorporating computational modeling could provide valuable insights into its interactions with biological systems.
Q9: How does the structure of 5-Thio-D-Glucose contribute to its activity?
A9: The sulfur substitution for oxygen in the pyranose ring is crucial for its biological activity. [] This substitution likely disrupts the normal enzymatic processing of glucose. Modifications to other parts of the molecule might alter its transport, metabolism, and subsequent effects.
Q10: What is known about the stability of 5-Thio-D-Glucose in various formulations?
A10: Further research is needed to determine the stability of 5TG under different storage conditions and in various formulations.
Q11: Are there specific SHE regulations pertaining to 5-Thio-D-Glucose?
A11: As with all chemical substances, handling 5TG requires adherence to standard laboratory safety procedures and relevant regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion of 5-Thio-D-Glucose?
A12: 5TG is readily absorbed after oral or intraperitoneal administration in mice. [, , , ] It is distributed to various tissues, with a high initial uptake observed in the kidney, liver, and blood. [, ] 5TG is primarily excreted through the urine. [, ]
Q13: Does 5-Thio-D-Glucose affect blood glucose levels?
A13: Yes, 5TG administration can induce transient hyperglycemia in both mice and rats. [, ]
Q14: Has 5-Thio-D-Glucose shown efficacy in any disease models?
A14: Research suggests potential applications in:
- Cancer Therapy: 5TG selectively kills hypoxic tumor cells in vitro and enhances the efficacy of radiation therapy in preclinical models. [, , , , , , , ]
- Male Contraception: 5TG induces reversible infertility in male mice, primarily by disrupting spermatogenesis. [, , , , ]
Q15: Are there any known mechanisms of resistance to 5-Thio-D-Glucose?
A15: While some studies report the development of resistance in yeast [] and tumor cells [], the specific mechanisms require further elucidation.
Q16: What are the known toxicities of 5-Thio-D-Glucose?
A16:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)



![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)



![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)




